
(GLN11)-AMYLOID BETA-PROTEIN (1-28)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Protein synthesis is a biological process that allows individual cells to build specific proteins. Both DNA (deoxyribonucleic acid) and RNA (ribonucleic acids) are involved in the process, which is initiated in the cell’s nucleus .Molecular Structure Analysis
The structure of a protein is the three-dimensional arrangement of atoms in an amino acid-chain molecule. Proteins are polymers – specifically polypeptides – formed from sequences of amino acids, the monomers of the polymer .Chemical Reactions Analysis
Proteins can participate in a variety of chemical reactions. For example, they can act as enzymes, which are catalysts that speed up chemical reactions in cells .Physical And Chemical Properties Analysis
The physical and chemical properties of proteins can vary greatly, depending on their structure and the specific amino acids they contain. These properties can include solubility, size, shape, charge, and reactivity .Scientific Research Applications
It’s important to note that amyloid beta-proteins, including various length variants, are widely studied in neuroscience and biochemistry for their role in neurodegenerative diseases. They are often used in studies involving protein aggregation, plaque formation, and the development of therapeutic strategies for Alzheimer’s disease.
Biosensors for Amyloid Detection
Field
Methods
The biosensors are developed by integrating electrochemical techniques into clinical applications and diagnostics . The transition of miniaturized technologies from development to testing is a significant challenge in this field .
Results
The development of these biosensors has led to advancements in diverse amyloid detection methodologies .
Material Science and Bioengineering
Field
Material Science and Bioengineering
Methods
The highly stable, ordered, and customizable amyloid aggregates can be applied as templates to produce various nanomaterials or used as biomimetic catalysts .
Results
The use of amyloid fibrils in material science and bioengineering has led to the development of advanced materials for various applications .
Synthetic Chemistry
Field
Methods
The highly stable, ordered, and customizable amyloid aggregates can be applied as templates to produce various nanomaterials or used as biomimetic catalysts .
Results
The use of amyloid fibrils in synthetic chemistry has led to the development of advanced materials for various applications .
Safety And Hazards
Future Directions
properties
CAS RN |
106686-61-7 |
|---|---|
Product Name |
(GLN11)-AMYLOID BETA-PROTEIN (1-28) |
Molecular Formula |
C145H210N42O45 |
Molecular Weight |
3261.47 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
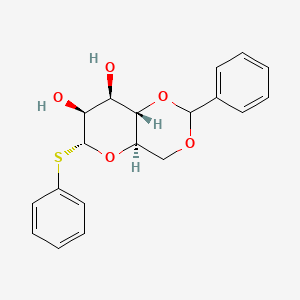

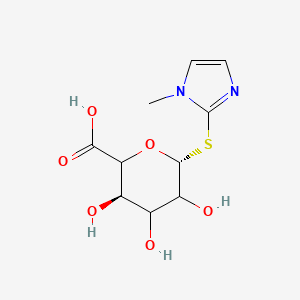
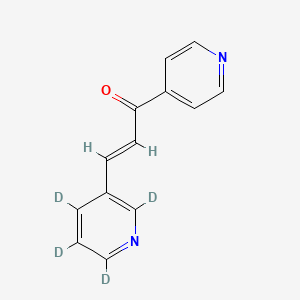

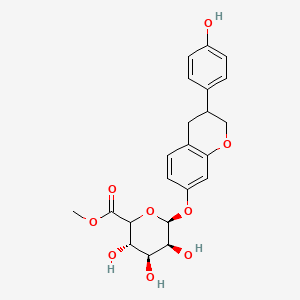


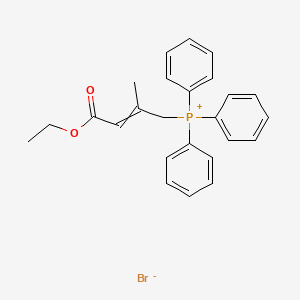
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)